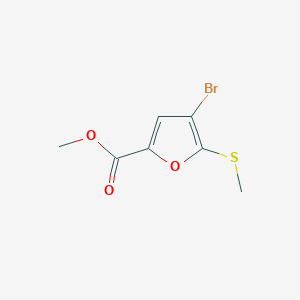

Methyl4-bromo-5-(methylthio)furan-2-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C7H7BrO3S |

|---|---|

Molekulargewicht |

251.10 g/mol |

IUPAC-Name |

methyl 4-bromo-5-methylsulfanylfuran-2-carboxylate |

InChI |

InChI=1S/C7H7BrO3S/c1-10-6(9)5-3-4(8)7(11-5)12-2/h3H,1-2H3 |

InChI-Schlüssel |

NXMDWMWAMQIEAW-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC(=C(O1)SC)Br |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Predicted Physicochemical Properties and Characterization of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate

Abstract

This technical guide provides a comprehensive predictive framework for the physicochemical properties, synthesis, and characterization of the novel compound, Methyl 4-bromo-5-(methylthio)furan-2-carboxylate. As a polysubstituted furan, this molecule holds potential as a valuable building block in medicinal chemistry and materials science.[1][2] Furan derivatives are known to exhibit a wide range of biological activities and serve as versatile intermediates in organic synthesis.[3][4] Given the absence of existing literature on this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures to propose a scientifically grounded pathway for its investigation. We present predicted physicochemical data, a plausible multi-step synthetic route, and a detailed workflow for its structural elucidation using modern spectroscopic and analytical techniques. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The Rationale for Investigating a Novel Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl rings, which can lead to improved metabolic stability and drug-receptor interactions.[5][6] The unique substitution pattern of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate—featuring a bromine atom, a methylthio group, and a methyl ester—suggests a molecule with distinct electronic and steric properties. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the methylthio group can influence the compound's lipophilicity and metabolic profile.[7][8] The methyl ester at the 2-position offers a site for hydrolysis or amidation to generate further derivatives.

This guide is structured to serve as a practical roadmap for any research program aiming to synthesize and characterize this promising, yet uncharacterized, molecule. We will begin by predicting its core physicochemical properties, followed by a detailed, actionable plan for its synthesis and comprehensive structural verification.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.[5] The following properties for Methyl 4-bromo-5-(methylthio)furan-2-carboxylate are predicted based on the contributions of its functional groups and by analogy to structurally related thiophene and furan derivatives.[5][9]

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C7H7BrO3S | Derived from the chemical structure. |

| Molecular Weight | 267.10 g/mol | Calculated based on the molecular formula. |

| Appearance | Colorless to pale yellow solid | Substituted furans and thiophenes are often crystalline solids at room temperature.[10] |

| Melting Point | 90 - 110 °C | This is an estimated range. The presence of polar groups and the bromine atom would likely result in a higher melting point than simpler furans. The melting point will be a key indicator of purity. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Soluble in DMSO, DMF, acetone, ethyl acetate, and chloroform. Sparingly soluble in methanol and ethanol. Insoluble in water. | The ester and methylthio groups provide some polarity, but the overall structure is expected to be largely nonpolar, favoring solubility in organic solvents over water.[5] |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | This estimated value suggests moderate lipophilicity, a common feature for drug-like molecules.[5] |

Proposed Synthesis and Experimental Protocol

The synthesis of polysubstituted furans can be achieved through various methods, often involving the cyclization of acyclic precursors or the functionalization of a pre-existing furan ring.[1][11][12] We propose a three-step synthesis starting from commercially available Methyl furan-2-carboxylate.

Caption: Proposed synthetic pathway for Methyl 4-bromo-5-(methylthio)furan-2-carboxylate.

Detailed Synthetic Protocol

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13] Bromine is highly corrosive and toxic; handle with extreme care.[14][15]

Step 1: Synthesis of Methyl 4,5-dibromofuran-2-carboxylate

-

To a solution of Methyl furan-2-carboxylate (1.0 eq) in dioxane, add bromine (2.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 4,5-dibromofuran-2-carboxylate.

Step 2: Synthesis of Methyl 4-bromofuran-2-carboxylate

-

Dissolve Methyl 4,5-dibromofuran-2-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product, Methyl 4-bromofuran-2-carboxylate, can be purified by column chromatography.

Step 3: Synthesis of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate

-

Dissolve Methyl 4-bromofuran-2-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at -78 °C to facilitate lithium-halogen exchange.

-

Add dimethyl disulfide (1.2 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield Methyl 4-bromo-5-(methylthio)furan-2-carboxylate.

Proposed Structural Elucidation and Characterization

A combination of spectroscopic and analytical techniques will be employed to confirm the structure and assess the purity of the synthesized compound.

Caption: Workflow for the characterization of the target compound.

Spectroscopic Analysis (Predicted Data)

-

1H NMR (400 MHz, CDCl3):

-

δ 7.20-7.40 (s, 1H): This singlet corresponds to the proton at the C3 position of the furan ring.

-

δ 3.80-3.90 (s, 3H): This singlet is assigned to the methyl protons of the ester group (-COOCH3).

-

δ 2.40-2.50 (s, 3H): This singlet is characteristic of the methyl protons of the methylthio group (-SCH3).[16][17][18]

-

-

13C NMR (100 MHz, CDCl3):

-

δ 158-162: Carbonyl carbon of the ester group.

-

δ 140-150: Quaternary carbons of the furan ring (C2, C5).

-

δ 115-125: C3 of the furan ring.

-

δ 105-115: C4 of the furan ring (attached to bromine).

-

δ 51-53: Methyl carbon of the ester group.

-

δ 15-20: Methyl carbon of the methylthio group.

-

-

2D NMR (HSQC/HMBC):

-

HSQC: Will show a direct correlation between the furan proton (δ ~7.3) and its attached carbon (C3, δ ~120), as well as correlations for the two methyl groups.[19][20]

-

HMBC: Crucial for confirming the connectivity. Key correlations are expected between the furan proton (H3) and the adjacent carbons (C2, C4, C5), and between the methyl protons of the ester and the carbonyl carbon.[21][22]

-

-

Mass Spectrometry (HRMS-ESI):

-

The high-resolution mass spectrum should show the molecular ion peak [M]+ and the [M+2]+ peak in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Expected m/z for C7H779BrO3S and C7H781BrO3S.

-

-

Infrared (IR) Spectroscopy:

-

~1720-1740 cm-1: Strong C=O stretch from the ester.[3]

-

~2900-3000 cm-1: C-H stretches of the methyl groups.

-

~1400-1600 cm-1: C=C stretching of the furan ring.

-

~1000-1300 cm-1: C-O stretching of the ester.

-

~600-700 cm-1: C-Br stretch.

-

Experimental Protocols for Characterization

Melting Point Determination:

-

Load a small amount of the purified, dry solid into a capillary tube to a height of 2-4 mm.[23]

-

Compact the sample by tapping the tube on a hard surface.[24][25]

-

Place the capillary tube in a melting point apparatus.

-

Perform an initial rapid heating to determine an approximate melting range.

-

For an accurate measurement, use a fresh sample and heat at a rate of 1-2 °C per minute near the expected melting point.[24][26]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (<2 °C) is indicative of high purity.[26]

Purity Assessment by HPLC:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water. Filter and degas the mobile phase before use.

-

Standard and Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase. Create a series of calibration standards by serial dilution. Dissolve the analytical sample in the mobile phase and filter it through a 0.45 µm syringe filter.[27][28]

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

-

Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. Purity can be calculated based on the relative peak areas.[29][30][31]

Safety and Handling

Brominated organic compounds require careful handling due to their potential toxicity and reactivity.[13][32]

-

Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of any potential vapors.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[15][33]

-

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[13][32]

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.[33]

Conclusion

This technical guide provides a predictive yet comprehensive overview of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate, a novel compound with potential applications in scientific research. By leveraging data from analogous structures, we have outlined its likely physicochemical properties, a robust synthetic strategy, and a detailed plan for its structural confirmation and purity assessment. This document is intended to serve as a foundational resource for researchers, enabling a safe and efficient investigation into this new chemical entity. The experimental protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the results obtained.

References

- Benchchem. (n.d.). Physicochemical properties of thiophene derivatives.

- ResearchGate. (n.d.). Synthesis of polysubstituted furans from sulfur ylides and alkynes.

- ResearchGate. (n.d.). Synthesis of polysubstituted furans by using UV induced alkene isomerization.

- Organic Chemistry Portal. (2020). Transition-Metal-Free Approach to Polysubstituted Furans.

- Thieme. (2017). Synthesis of Polysubstituted Furans.

- Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles.

- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.

- Cheminfo. (n.d.). HSQC / HMBC prediction.

- Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.

- ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.

- PubMed. (2004).

- Australian Journal of Chemistry. (1983). The preparation and 1H n.m.r.

- University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary Chemistry Pages.

- MDPI. (2023).

- PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- The Significance of Thiophene in Medicine: A Systematic Review of the Liter

- Canadian Journal of Chemistry. (1983). On the reaction of furan with bromine in aqueous solution.

- Dolly Corporation. (2025).

- University of Colorado Boulder. (2013). Experiment 1 - Melting Points.

- ResearchGate. (n.d.). On the reaction of furan with bromine in aqueous solution.

- ResearchGate. (n.d.).

- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Butyl-p-benzoquinone.

- ACS Publications. (n.d.). HALOGEN REACTIVITIES. VI. THE REACTIVITIES OF SEVERAL α-BROMOFURANS. THE ISOLATION OF 2-METHOXYFURAN. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Figure S33. 1 H NMR of N-[1-(methylthio)-2-nitroethenyl].

- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.

- ChemSupply Australia. (2025).

- Canadian Science Publishing. (1983). On the reaction of furan with bromine in aqueous solution.

- PENTA. (2024).

- thinkSRS.com. (n.d.).

- ResearchGate. (2023).

- Journal of Pharmaceutical and Applied Chemistry. (2025).

- CLEAPSS Science. (2022). Student safety sheets 55 Bromine.

- St. Norbert College. (n.d.).

- ACS Publications. (n.d.). Replacement of methylthio functions on aromatic heterocycles by hydrogen, alkyl and aryl groups via nickel-induced Grignard reactions. The Journal of Organic Chemistry.

- ChemicalBook. (n.d.). 4-(METHYLTHIO)THIOPHENOL(1122-97-0) 1H NMR spectrum.

- Experimental Procedures. (n.d.).

- The Royal Society of Chemistry. (n.d.). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)

- PubMed. (2006).

- Torontech. (2024).

- Chemyx. (n.d.).

- Semantic Scholar. (2020). three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and.

- Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis.

- PMC. (n.d.).

- ProQuest. (n.d.).

- Phenomenex. (2025).

- Sartorius. (n.d.).

- ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl....

- ResearchGate. (n.d.). (A)

- Scilit. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jchr.org [jchr.org]

- 5. benchchem.com [benchchem.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. journalwjarr.com [journalwjarr.com]

- 11. Transition-Metal-Free Approach to Polysubstituted Furans [organic-chemistry.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. benchchem.com [benchchem.com]

- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 15. science.cleapss.org.uk [science.cleapss.org.uk]

- 16. connectsci.au [connectsci.au]

- 17. 4-(METHYLTHIO)THIOPHENOL(1122-97-0) 1H NMR [m.chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]

- 20. nmr.oxinst.com [nmr.oxinst.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. vet.mu.edu.iq [vet.mu.edu.iq]

- 24. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 25. thinksrs.com [thinksrs.com]

- 26. athabascau.ca [athabascau.ca]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. How to Prepare GC and HPLC Standards | Sartorius [sartorius.com]

- 29. torontech.com [torontech.com]

- 30. chemyx.com [chemyx.com]

- 31. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]

- 32. dollycorporation.com [dollycorporation.com]

- 33. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide to the Chemical Structure Analysis of 4-bromo-5-methylthio Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and the potential for diverse functionalization make it a valuable core for the development of novel therapeutics.[3][4] This guide provides a comprehensive technical analysis of a specific class of furan derivatives: those substituted with a bromine atom at the 4-position and a methylthio group at the 5-position. Such compounds are of significant interest as their functionalities offer versatile handles for further synthetic transformations, making them valuable intermediates in drug discovery programs.

Synthesis of the 4-bromo-5-methylthio Furan Scaffold

The synthesis of 4-bromo-5-methylthio furan derivatives can be approached through a multi-step sequence, beginning with the construction of the furan ring, followed by selective halogenation and subsequent introduction of the methylthio group. A plausible and efficient synthetic strategy is outlined below.

Proposed Synthetic Workflow

Caption: A proposed synthetic pathway for 4-bromo-5-methylthio furan derivatives.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 5-methylfuran-2-carboxylic acid

A common starting point is the readily available 2-furoic acid. The methyl group at the 5-position can be introduced through various methods, such as a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

Step 2: Bromination of 5-methylfuran-2-carboxylic acid

Selective bromination at the 4-position of the furan ring can be achieved using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride or acetonitrile. The reaction is typically carried out in the dark to prevent radical side reactions.

Step 3: Introduction of the Methylthio Group

The bromine atom at the 4-position can be substituted with a methylthio group via a nucleophilic aromatic substitution reaction. Treatment of the 4-bromo derivative with sodium thiomethoxide (NaSMe) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures would yield the desired 4-methylthio-5-methylfuran-2-carboxylic acid.

Step 4: Decarboxylation (if necessary)

If the carboxylic acid group is not desired in the final product, it can be removed through decarboxylation. This can be achieved by heating the carboxylic acid in the presence of a copper catalyst, such as copper(I) oxide, in a high-boiling solvent like quinoline.

Spectroscopic and Structural Characterization

A thorough structural analysis is paramount to confirm the identity and purity of the synthesized 4-bromo-5-methylthio furan derivatives. The following section details the expected spectroscopic signatures and crystallographic features of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[5]

¹H NMR Spectroscopy

The proton NMR spectrum of a 4-bromo-5-methylthio furan derivative is expected to show distinct signals for the furan ring proton and the methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 | ~6.5 - 7.0 | Singlet | The chemical shift is influenced by the electron-withdrawing bromine at the adjacent position and the electron-donating methylthio group. |

| -SCH₃ | ~2.3 - 2.6 | Singlet | A characteristic singlet for the three equivalent protons of the methylthio group. |

| -CH₃ | ~2.2 - 2.5 | Singlet | The chemical shift of the methyl group on the furan ring. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~150 - 155 | The carbon bearing a substituent or hydrogen. |

| C-5 | ~145 - 150 | The carbon attached to the methylthio group. |

| C-3 | ~110 - 115 | The carbon adjacent to the bromine atom. |

| C-4 | ~100 - 105 | The carbon bearing the bromine atom, significantly shielded. |

| -SCH₃ | ~15 - 20 | The carbon of the methylthio group. |

| -CH₃ | ~10 - 15 | The carbon of the methyl group on the furan ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][6]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (furan ring) | ~3100 - 3150 | Medium |

| C-H (alkyl) | ~2850 - 2960 | Medium |

| C=C (furan ring) | ~1500 - 1600 | Medium to Strong |

| C-O-C (furan ring) | ~1000 - 1100 | Strong |

| C-S | ~600 - 800 | Medium |

| C-Br | ~500 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[5][7] For 4-bromo-5-methylthio furan derivatives, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak with the characteristic bromine isotope pattern.

-

Loss of a methyl radical (-CH₃): [M - 15]⁺

-

Loss of a thioformyl radical (-CHS): [M - 45]⁺

-

Loss of a bromine radical (-Br): [M - 79/81]⁺

-

Cleavage of the methylthio group: Formation of a furan cation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[8][9] While a specific crystal structure for a 4-bromo-5-methylthio furan derivative may not be readily available, analysis of related structures, such as (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, can provide valuable insights.[10][11]

Expected Structural Features:

-

Furan Ring: The furan ring is expected to be essentially planar.

-

Bond Lengths and Angles: The C-Br bond length is anticipated to be in the range of 1.85-1.90 Å. The C-S bond length of the methylthio group is expected to be around 1.75-1.80 Å. The internal bond angles of the furan ring will be close to the typical values for a five-membered aromatic heterocycle.

-

Intermolecular Interactions: In the solid state, molecules may be packed through various non-covalent interactions, such as C-H···Br, C-H···S, and π-π stacking interactions, influencing the overall crystal packing.

Caption: Key structural features of 4-bromo-5-methylthio furan derivatives.

Reactivity and Potential Applications

The presence of both a bromine atom and a methylthio group on the furan ring imparts unique reactivity and opens up avenues for diverse applications, particularly in medicinal chemistry.

Reactivity in Cross-Coupling Reactions

The carbon-bromine bond at the 4-position of the furan ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions.[12][13][14] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of complex molecular architectures. The reactivity of the C-Br bond can be modulated by the electronic nature of the other substituents on the furan ring.

Potential as Bioactive Scaffolds

Furan derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][6][15] The introduction of a bromo and a methylthio group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The lipophilicity introduced by these groups can enhance membrane permeability, while the potential for these groups to engage in specific interactions with biological targets makes them attractive for lead optimization in drug discovery programs.[16][17]

Conclusion

The chemical structure analysis of 4-bromo-5-methylthio furan derivatives reveals a class of compounds with significant potential as versatile intermediates in organic synthesis and as scaffolds for the development of new therapeutic agents. A combination of modern spectroscopic techniques, including NMR, IR, and mass spectrometry, alongside X-ray crystallography, provides a comprehensive understanding of their molecular architecture. The strategic placement of the bromo and methylthio functionalities offers opportunities for further chemical modifications, making these derivatives valuable building blocks for the construction of complex and biologically active molecules. This in-depth guide serves as a foundational resource for researchers and scientists working in the field of heterocyclic chemistry and drug development, providing the necessary insights to explore the full potential of this promising class of furan derivatives.

References

- BenchChem. (2025). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.

- BenchChem. (2025). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.

-

Považanec, F., Kováč, J., & Dandárová, M. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396. Retrieved from [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1959). Some characteristic infra-red absorption frequencies of furan compounds. I. Journal of the Chemical Society (Resumed), 657-660. Retrieved from [Link]

-

Martin, M. A., & Grib, J. H. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(8), 1839-1849. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(17), 6344. Retrieved from [Link]

-

Journal of Material Chemistry C. (n.d.). Supporting Information. Retrieved from [Link]

-

El-Hiti, G. A., Smith, K., Balakit, A. A., Masmali, A., & Kariuki, B. M. (2013). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1385. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). HNMR Practice 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of compound 5. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0199123). Retrieved from [Link]

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 226 MHz, H 2 O, predicted) (NP0167502). Retrieved from [Link]

-

ResearchGate. (n.d.). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Retrieved from [Link]

-

Zhang, X. H., & Xu, Y. Z. (2016). NMR studies on 4-thio-5-furan-modified and 4-thio-5-thiophene-modified nucleosides. Magnetic Resonance in Chemistry, 54(11), 887-892. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 28(11), 4478. Retrieved from [Link]

-

El-Hiti, G. A., Smith, K., Balakit, A. A., Masmali, A., & Kariuki, B. M. (2013). (E)-3-(4-Bromo-5-methyl-thio-phen-2-yl)acrylo-nitrile. Acta Crystallographica. Section E, Structure Reports Online, 69(Pt 8), o1385. Retrieved from [Link]

-

Pan, J., et al. (2014). New articles about the ("Z")-4-Bromo-5-(bromomethylene)-3-methylfuran-2(5"H")-one. PLOS ONE. Retrieved from [Link]

-

PubChem. (n.d.). Structure for (5e)-4-bromo-5-(bromomethylidene)-3-(3-ethyloxetan-2-yl)furan-2-one. Retrieved from [Link]

-

Pollien, P., Lindinger, C., Yeretzian, C., & Blank, I. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 54(7), 2786-2793. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). Retrieved from [Link]

-

Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

-

ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]

-

Tsao, W. X., Chen, B. H., Lin, P., You, S. H., & Kao, T. H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 743. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Retrieved from [Link]

-

Wu, X., Peng, X., Dong, X., & Dai, Z. (2010). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Bulletin of the Korean Chemical Society, 31(11), 3465-3467. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Diccianni, J. B., & Diao, T. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 52(6), 1465-1467. Retrieved from [Link]

-

Asghar, M. A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 25(18), 4234. Retrieved from [Link]

-

MDPI. (2023). Progress of Section “Bioorganic Chemistry and Medicinal Chemistry”. Molecules, 28(1), 1. Retrieved from [Link]

Sources

- 1. ecommons.udayton.edu [ecommons.udayton.edu]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 8. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory [mdpi.com]

- 9. (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (E)-3-(4-Bromo-5-methyl-thio-phen-2-yl)acrylo-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ikm.org.my [ikm.org.my]

- 13. researchgate.net [researchgate.net]

- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Buy 4-Bromo-5-methylfuran-2-carboxylic acid | 1399653-21-4 [smolecule.com]

- 17. mdpi.com [mdpi.com]

Therapeutic Potential of Polysubstituted Furan-2-Carboxylates in Drug Discovery

Executive Summary

The furan moiety is often viewed with skepticism in medicinal chemistry due to historical concerns regarding metabolic toxicity (the "furan attrition rate"). However, polysubstituted furan-2-carboxylates represent a distinct chemical space where the electron-withdrawing ester functionality at C2, combined with steric bulk at positions C3, C4, and C5, significantly modulates the ring's electronic density. This structural tuning mitigates the liability of oxidative ring opening while preserving the scaffold's ability to orient pharmacophores in 3D space.

This guide moves beyond basic heterocyclic chemistry to analyze the furan-2-carboxylate as a privileged scaffold for targeted therapies—specifically in antitubercular (MbtI inhibition), anticancer (tubulin polymerization inhibition), and anti-quorum sensing domains.

Structural Significance & Chemical Space

The Electronic "Push-Pull" Effect

Unsubstituted furan is electron-rich and prone to rapid oxidation by Cytochrome P450 (specifically CYP2E1), leading to reactive enedials (cis-2-butene-1,4-dial). In furan-2-carboxylates, the carbonyl group at C2 acts as an electron sink.

-

Metabolic Shielding: The electron-withdrawing group (EWG) decreases the HOMO energy of the furan ring, making it less susceptible to initial radical cation formation during metabolic processing.

-

Hydrogen Bonding: The C2-ester oxygen serves as a critical Hydrogen Bond Acceptor (HBA), often interacting with serine or histidine residues in enzyme active sites (e.g., Mycobacterium tuberculosis salicylate synthase).

Physicochemical Profile (Table 1)[1]

| Property | Unsubstituted Furan | Furan-2-Carboxylate (Polysubstituted) | Drug Discovery Implication |

| LogP | 1.34 | 2.5 – 4.5 (Tunable) | Polysubstitution allows precise lipophilicity tuning for membrane permeability. |

| Aromaticity | Moderate | High (due to conjugation) | Enhanced pi-stacking capability with aromatic residues (Phe, Tyr, Trp). |

| Metabolic Stability | Low (t1/2 < 15 min) | Moderate to High | C2-EWG and C5-Aryl groups sterically and electronically block CYP450 oxidation. |

| H-Bond Donors | 0 | 0 (unless substituted) | Acts primarily as a scaffold for H-bond acceptors. |

Synthetic Access: The Feist-Benary Protocol

While Paal-Knorr synthesis is the textbook standard, it often requires harsh acidic conditions incompatible with sensitive functionalities. For high-throughput library generation of polysubstituted furan-2-carboxylates , the Feist-Benary reaction (interrupted or classic) is the superior choice due to its modularity and mild conditions.

Mechanistic Logic

The reaction involves the base-catalyzed condensation of an

-

Enolate Formation: Base deprotonates the

-dicarbonyl.[1][2] -

Aldol Condensation: Nucleophilic attack on the

-haloketone carbonyl. -

Intramolecular

: Displacement of the halogen to close the ring. -

Aromatization: Dehydration yields the furan.[2]

Visualization: Retrosynthetic Logic (DOT)

Caption: Modular assembly of the furan core via Feist-Benary condensation, highlighting component origins.

Therapeutic Applications & SAR

Antitubercular Agents (Target: MbtI)

Mycobacterium tuberculosis requires iron acquisition siderophores (mycobactins). The enzyme Salicylate Synthase (MbtI) is the first committed step in mycobactin biosynthesis.

-

Mechanism: Furan-2-carboxylates mimic the transition state of the chorismate-to-salicylate conversion.

-

SAR: A phenyl group at C5 (often with electron-withdrawing substituents like -Cl or -NO2) occupies the hydrophobic pocket of MbtI, while the C2-carboxylate coordinates with the catalytic Mg2+ ion.

Anticancer (Target: Tubulin)

Polysubstituted furans serve as bioisosteres for the cis-stilbene moiety found in Combretastatin A-4.

-

Mechanism: They bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing mitotic arrest at the G2/M phase.

-

SAR: 3,4-diaryl substitution patterns are critical here to mimic the twist of the stilbene bond.

Anti-Quorum Sensing (Target: LasR)

In Pseudomonas aeruginosa, furan-2-carboxylates act as antagonists to the LasR receptor, disrupting biofilm formation without killing the bacteria (reducing evolutionary pressure for resistance).

Visualization: Structure-Activity Relationship (DOT)

Caption: SAR map illustrating pharmacophore placement. C2 drives solubility/binding; C5 drives potency/stability.

Scientific Integrity: The Metabolic Liability

Trustworthiness Protocol: One cannot discuss furans without addressing hepatotoxicity. The bioactivation of the furan ring by CYP450 (specifically CYP2E1) generates cis-2-butene-1,4-dial , a potent electrophile that crosslinks proteins and DNA.

Mitigation Strategy:

-

Substitution: Fully substituted furans (tetrasubstituted) are significantly more stable than mono-substituted ones.

-

Electronic Deactivation: The C2-carboxylate withdraws electron density, raising the oxidation potential and making the ring less reactive to CYP450.

Experimental Protocols

Protocol A: Feist-Benary Synthesis of Ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate

Note: This protocol avoids the use of neat reactants to prevent exothermic runaways.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq)

-

Pyridine (2.0 eq)

-

Ethanol (Absolute)

Step-by-Step:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

). -

Dissolution: Dissolve Ethyl acetoacetate (10 mmol) in Ethanol (20 mL).

-

Addition: Add Pyridine (20 mmol) dropwise at room temperature. Stir for 10 minutes.

-

Reaction: Add 2-Bromo-1-(4-chlorophenyl)ethan-1-one (10 mmol) slowly. The solution may turn yellow/orange.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the -

Workup: Cool to RT. Evaporate ethanol under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with 1N HCl (to remove pyridine), followed by Brine.

-

Purification: Dry over

, concentrate, and recrystallize from hot ethanol or purify via silica gel chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Validation of anticancer potential.

-

Seeding: Seed HeLa or MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h at -

Treatment: Add the synthesized furan-2-carboxylate at graded concentrations (0.1, 1, 10, 50, 100

). Include DMSO control (<0.5%). -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate medium. Add 100

DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm. Calculate

using non-linear regression.

References

-

Fan, X., Chen, R., Han, J., & He, Z. (2019).[3] Convergent Synthesis of Polysubstituted Furans via Catalytic Phosphine Mediated Multicomponent Reactions. Molecules, 24(24), 4595.[3] [Link]

-

Murugan, et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. International Journal of Medicinal Chemistry. [Link]

-

Abdulmalik, O., et al. (2023).[4] Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities. Chemical Biology & Drug Design. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Convergent Synthesis of Polysubstituted Furans via Catalytic Phosphine Mediated Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 5-(methylthio)furan-2-carboxylate scaffolds

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of the 5-(Methylthio)furan Motif

The 5-(methylthio)furan-2-carboxylate scaffold represents a specialized pharmacophore in medicinal chemistry, serving as a critical bioisostere for lipophilic ester/amide linkages and a precursor to sulfoxide/sulfone derivatives. Unlike the ubiquitous 5-(hydroxymethyl)furan (HMF) derivatives derived from biomass, the 5-methylthio variants are synthetic staples in the development of ALX receptor agonists , anti-inflammatory agents , and neuroprotective compounds .

This guide synthesizes the primary synthetic routes, chemical reactivity profiles, and biological applications of this scaffold, moving beyond basic literature aggregation to provide actionable experimental logic.

Synthesis Strategies: Causality & Protocol Design

The introduction of a methylthio (-SMe) group at the C5 position of the furan ring is electronically challenging due to the sensitivity of the furan nucleus to harsh oxidants and strong acids. Two primary "self-validating" protocols have emerged from patent literature and process chemistry: Nucleophilic Aromatic Substitution (SNAr) of nitro-furans and Transition-Metal Free Displacement of halo-furans.

Method A: SNAr Displacement of Nitro Groups (The "Actelion" Protocol)

This method utilizes the strong electron-withdrawing nature of the nitro group at C5 to activate the position for nucleophilic attack by thiomethoxide.

-

Mechanism: The nitro group at C5 and the carboxylate at C2 work synergistically to lower the LUMO energy of the furan ring, facilitating the addition-elimination mechanism.

-

Why this method? It avoids the use of transition metals (Pd/Cu), reducing cost and heavy metal impurity remediation in downstream pharmaceutical steps.

Protocol:

-

Precursor: Ethyl 5-nitro-2-furoate.

-

Reagent: Sodium methanethiolate (NaSMe) (1.05 equiv).

-

Solvent: DMSO (High dielectric constant stabilizes the Meisenheimer complex).

-

Conditions: Heat at 100 °C for 12–16 hours under N2.

-

Workup: Dilute with water, extract with EtOAc. The nitro group is displaced as nitrite (removed in aqueous wash).

Method B: Nucleophilic Displacement of Halides

For substrates where the nitro group is chemically incompatible, 5-bromo-2-furoates serve as excellent electrophiles.

-

Why this method? Bromine is a reliable leaving group and the starting material (methyl 5-bromo-2-furoate) is commercially stable.

-

Conditions: DMF at 90 °C with NaSMe results in high yields (>95%).

Visualization of Synthesis Pathways

The following diagram illustrates the logical flow of synthesis and subsequent derivatization.

Caption: Synthesis logic flow from nitro/bromo precursors to the thio-ether target and oxidative derivatives.

Chemical Reactivity & Derivatization

Once synthesized, the 5-(methylthio)furan-2-carboxylate scaffold acts as a versatile building block. The sulfur atom provides a "handle" for tuning lipophilicity and electronic properties.

Controlled Oxidation (Sulfoxide/Sulfone Switch)

The sulfide can be selectively oxidized to the sulfoxide (chiral center potential) or sulfone (strong electron-withdrawing group).

-

Reagent: m-Chloroperbenzoic acid (m-CPBA).

-

Selectivity:

-

1.0 equiv m-CPBA, 0°C: Yields Sulfoxide . Used to introduce polarity without full ionization.

-

2.5 equiv m-CPBA, RT: Yields Sulfone . Used to increase metabolic stability and electron deficiency of the furan ring.

-

Hydrolysis to Free Acid

The ester moiety is easily hydrolyzed to the free carboxylic acid (LiOH/THF/H2O), which is the active form for coupling to amines (e.g., in the synthesis of ALX receptor agonists).

Biological Applications & Medicinal Chemistry[1][2][3][4]

The 5-(methylthio)furan moiety is not merely a structural spacer; it actively contributes to ligand-receptor binding kinetics.

ALX Receptor Agonists (Neuroprotection)

Research by Actelion Pharmaceuticals identifies this scaffold as a key component in Aminotriazole derivatives .

-

Mechanism: The furan ring provides a planar geometry that fits the ALX receptor binding pocket.

-

Role of S-Me: The methylthio group occupies a specific hydrophobic sub-pocket. Oxidation to sulfoxide often modulates potency and solubility.

-

Therapeutic Area: Neuroinflammation, Alzheimer’s disease (reduction of Aβ42 toxicity), and general anti-inflammatory pathways.

Bioisosterism

The 5-SMe-furan system is often used as a bioisostere for:

-

Thiophene derivatives: Improved metabolic profile (avoiding thiophene-S-oxide toxicity).

-

Phenyl rings: Reduced lipophilicity (LogP) and improved solubility.

Quantitative Data Summary

The following table summarizes reaction efficiencies and physical properties based on aggregated literature data.

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Notes |

| Ethyl 5-nitro-2-furoate | NaSMe (1.05 eq) | DMSO | 100 | 85–92 | Scalable; requires nitrite waste management. |

| Methyl 5-bromo-2-furoate | NaSMe (1.5 eq) | DMF | 90 | 95–98 | Cleaner profile; higher precursor cost. |

| 5-SMe-Furan-2-ester | m-CPBA (1.0 eq) | DCM | 0 | 88 | Yields sulfoxide; requires careful stoichiometry. |

| 5-SMe-Furan-2-ester | LiOH (2.0 eq) | THF/H2O | 25 | >99 | Quantitative hydrolysis to active acid. |

Detailed Experimental Protocol

Target: Synthesis of Ethyl 5-(methylthio)furan-2-carboxylate via Nitro-Displacement.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (N2).[1]

-

Dissolution: Add Ethyl 5-nitro-2-furoate (5.00 g, 27.0 mmol) and dissolve in anhydrous DMSO (35 mL). Note: DMSO is critical for stabilizing the transition state.

-

Addition: Add Sodium methanethiolate (2.05 g, 29.2 mmol) in a single portion. The solution may darken immediately.

-

Reaction: Heat the mixture to 100 °C in an oil bath. Stir for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of the nitro-furan spot.

-

Workup:

-

Cool to room temperature.[2]

-

Pour into ice-cold water (150 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (2 x 50 mL) to remove residual DMSO.

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Validation: 1H NMR should show a singlet ~2.5 ppm (S-Me) and loss of nitro-induced downfield shifts.

References

- Actelion Pharmaceuticals Ltd. (2010). Aminotriazole derivatives as ALX agonists. European Patent EP 2242743 B1.

-

Pfizer Products Inc. (2006). Indole derivatives as CRTH2 receptor antagonists. European Patent EP 1664025 B1.[2] Available at:

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Solubility profile of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate in organic solvents

Executive Summary

Methyl 4-bromo-5-(methylthio)furan-2-carboxylate (CAS: 63600-00-0, hereafter referred to as MBMF ) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

Precise experimental solubility data for MBMF is limited in public literature compared to common APIs. This guide synthesizes a predictive solubility profile based on Structure-Property Relationships (SPR) and experimental data from close structural analogs (e.g., methyl 4,5-dibromo-2-furoate). It provides a robust, self-validating protocol for researchers to verify solubility in their specific reaction matrices.

Key Takeaway: MBMF exhibits a lipophilic profile, showing high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), moderate solubility in alcohols, and negligible solubility in water.

Physicochemical Characterization

To understand the solubility behavior of MBMF, we must first analyze its molecular architecture. The interplay between the electron-rich furan ring and its substituents dictates solvent interaction.

Structural Analysis

-

Core: Furan ring (Aromatic, moderately lipophilic).

-

Position 2 (Ester): Methyl carboxylate (

). Adds polarity but remains lipophilic; acts as a weak Hydrogen Bond Acceptor (HBA). -

Position 4 (Halogen): Bromine (

). Increases lipophilicity and molecular weight; enhances solubility in halogenated solvents. -

Position 5 (Thioether): Methylthio group (

). Significantly increases lipophilicity compared to an oxygen analog; soft Lewis base character.

Calculated Properties (In Silico)

| Property | Value (Approx.) | Impact on Solubility |

| Molecular Formula | - | |

| Molecular Weight | 251.10 g/mol | Moderate MW facilitates dissolution in organic media. |

| LogP (Octanol/Water) | ~2.5 - 3.2 | Lipophilic. Prefers organic solvents over aqueous media. |

| H-Bond Donors | 0 | No -OH or -NH groups; poor water solubility. |

| H-Bond Acceptors | 3 (Esters O, Furan O) | Allows interaction with protic solvents (MeOH, EtOH). |

Structural Logic Diagram

The following diagram illustrates how each functional group influences the solvent compatibility of MBMF.

Figure 1: Structure-Solubility Logic Map showing the contribution of functional groups to solvent affinity.

Solubility Profile

This profile is derived from the behavior of analogous furan-2-carboxylates (e.g., Methyl 4,5-dibromo-2-furoate) and general solubility principles for thio-substituted aromatics.

Primary Organic Solvents

| Solvent Class | Specific Solvent | Solubility Prediction | Rationale |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent polarity match; primary choice for extraction. |

| Chlorinated | Chloroform ( | High | Similar to DCM; excellent for NMR analysis. |

| Polar Aprotic | DMSO / DMF | Very High | Strong dipole interactions solubilize the ester and thioether. |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Good general solvent for furan derivatives; standard for coupling reactions. |

| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Good solubility; standard eluent for silica chromatography. |

| Alcohols | Methanol / Ethanol | Moderate | Soluble, but may require heating. Solubility decreases as temperature drops (useful for recrystallization). |

| Hydrocarbons | Hexane / Heptane | Low | Too non-polar. MBMF likely "oils out" or precipitates. Used as an antisolvent. |

| Aqueous | Water | Negligible (<0.1 mg/mL) | Lack of H-bond donors and high lipophilicity prevents dissolution. |

Application in Purification

-

Recrystallization: A common solvent system for similar furan esters is Ethanol/Water or Hexane/Ethyl Acetate . Dissolve MBMF in the hot organic solvent (EtOH or EtOAc) and slowly add the anti-solvent (Water or Hexane) until turbidity appears.

-

Chromatography: MBMF is typically purified on silica gel using a gradient of Hexane:Ethyl Acetate (starting 95:5 to 80:20).

Experimental Determination Protocol

Since batch-to-batch physical forms (amorphous vs. crystalline) can affect solubility kinetics, researchers should validate solubility using this self-validating protocol.

Rapid Visual Screen (Qualitative)

Use this for quick solvent selection during reaction optimization.

-

Place 10 mg of MBMF into a 4 mL vial.

-

Add 100 µL of solvent (Target: 100 mg/mL).

-

Vortex for 30 seconds.

-

Clear Solution?

High Solubility. -

Particles Remaining?

Add 400 µL more (Target: 20 mg/mL). -

Still Insoluble?

Heat to 40°C. If still insoluble, classify as Low Solubility.

-

Gravimetric Saturation Method (Quantitative)

Use this for precise formulation or analytical standard preparation.

Figure 2: Workflow for Gravimetric Solubility Determination.

Step-by-Step:

-

Saturation: Add excess MBMF solid to 1 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at controlled temperature (25°C) for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Pass the suspension through a 0.45 µm PTFE filter (PTFE is resistant to aggressive organics like DCM/THF).

-

Quantification:

-

Option A (Gravimetric): Pipette a known volume of filtrate into a pre-weighed vessel, evaporate solvent, and weigh the residue.

-

Option B (HPLC): Dilute the filtrate 100-fold with Acetonitrile and inject into HPLC (UV detection at ~254 nm).

-

References

-

PubChem. Methyl 4-bromo-5-methylthiophene-2-carboxylate (Analogous Structure). National Library of Medicine. Link

-

ChemicalBook. Methyl 4,5-dibromo-2-furoate (Structural Proxy).Link

-

MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (Describes solubility and synthesis of brominated furan derivatives). Link

-

The Good Scents Company. 2-Methyl-5-(methylthio)furan Properties. (Data on methylthio-furan lipophilicity). Link

Stability of Brominated Furan Esters Under Ambient Conditions

Executive Summary

Brominated furan esters, specifically derivatives like ethyl 5-bromo-2-furoate and methyl 5-bromo-2-furoate , represent a unique class of heterocyclic pharmacophores. While the furan ring is historically notorious for its sensitivity to acid-catalyzed ring opening and oxidative degradation, the introduction of electron-withdrawing groups (EWG) such as esters (-COOR) and halogens (-Br) significantly alters this stability profile.

This guide provides a mechanistic analysis of their stability under ambient conditions (20–25°C, 1 atm, ambient air/light). Contrary to the high reactivity of unsubstituted furan, brominated furan esters exhibit moderate kinetic stability due to electronic deactivation of the diene system. However, they remain susceptible to photochemical debromination and slow oxidative yellowing .

Electronic Structure & Stability Mechanisms

To understand the stability of these compounds, one must analyze the "Push-Pull" electronic effects on the furan ring.

The Stabilization Effect

Furan is an electron-rich aromatic heterocycle (

In 5-bromo-2-furoates :

-

The Ester Group (C2 position): A strong electron-withdrawing group (EWG) via resonance (

effect). It pulls electron density away from the ring, deactivating it toward electrophiles and stabilizing the enol ether moiety against acid hydrolysis. -

The Bromine Atom (C5 position): Exhibits an inductive withdrawing effect (

) and a mesomeric donating effect (

Ambient Degradation Pathways

Despite this stabilization, three primary degradation vectors exist under ambient conditions:

| Degradation Vector | Mechanism | Ambient Risk | Visual Indicator |

| Photolysis | Homolytic cleavage of C-Br bond | High (if stored in clear glass) | Darkening / Brown precipitate |

| Oxidation | Radical chain reaction / Singlet Oxygen | Moderate (Long-term storage) | Yellowing of white crystals |

| Hydrolysis | Nucleophilic acyl substitution | Low (Solid state) / Med (Solution) | Acidic smell (Furoic acid formation) |

Mechanisms of Instability (Detailed)

Photochemical Debromination (The Primary Threat)

Brominated aromatics are inherently photosensitive. Under UV or ambient fluorescent light, the C-Br bond (Bond Dissociation Energy

-

Pathway:

-

Consequence: The resulting furyl radical is highly reactive. It can abstract hydrogen from solvents or moisture, leading to debrominated species (ethyl 2-furoate) or dimerize. This is the primary cause of "purity drift" in samples stored on benchtops.

Oxidative Ring Opening

While the ester group protects the furan ring from electrophilic oxidation, prolonged exposure to atmospheric oxygen—especially in the presence of trace metals or light—can generate singlet oxygen (

-

Mechanism:

Cycloaddition of

Hydrolysis (Acid/Base Sensitivity)

-

Acidic Conditions: The furan ring is generally acid-sensitive (forming 1,4-dicarbonyls).[2] However, the 5-bromo-2-ester substitution pattern makes the ring electron-deficient enough to resist mild acidic conditions.

-

Basic Conditions: The ester moiety is the weak link. Ambient moisture, if the pH drifts basic (e.g., storage in soda-glass vials), will hydrolyze the ester to the 5-bromofuroic acid , which is significantly less stable and prone to decarboxylation.

Visualization of Degradation Pathways[3][4]

The following diagram maps the competing degradation pathways for a generic 5-bromo-2-furoate ester.

Figure 1: Competing degradation pathways. Photolysis is the dominant ambient risk, followed by oxidation.

Experimental Assessment Protocols

To validate the stability of a specific brominated furan ester lot, use the following self-validating stress test protocol.

Protocol: Accelerated Stability Profiling

Objective: Determine shelf-life and storage requirements.

Materials:

-

HPLC system (C18 column, UV detection at 254 nm).

-

Light source (D65 lamp or windowsill).

-

Oxidant (3%

).

Workflow:

-

Preparation: Dissolve 10 mg of ester in Acetonitrile (ACN) to form a 1 mg/mL stock.

-

Condition A (Control): Store in amber vial at 4°C.

-

Condition B (Photostability): Store in clear glass vial under ambient light (24h).

-

Condition C (Hydrolysis): Mix 1:1 with water (pH 7) and stir at RT (24h).

-

Condition D (Oxidation): Mix 1:1 with 3%

(24h).

Analysis: Inject samples A-D. Calculate % Recovery relative to Internal Standard (e.g., Naphthalene).

Visualization of Workflow

Figure 2: Step-by-step stability assessment workflow for defining storage conditions.

Storage & Handling Recommendations

Based on the chemical susceptibilities outlined above, the following handling protocols are mandatory for maintaining >98% purity.

The "Cold, Dark, Dry" Rule

-

Light: Strictly store in Amber Glass or foil-wrapped containers. Even short-term exposure to sunlight can induce yellowing (debromination).

-

Temperature: Store at 2–8°C . While solid esters are often stable at room temperature (RT), refrigeration slows oxidative yellowing significantly.

-

Atmosphere: Flush headspace with Argon or Nitrogen after use. This prevents the formation of singlet oxygen and moisture ingress.

Solution Stability

-

Solvents: Stable in ACN, DCM, and Toluene.

-

Avoid: Protic solvents (Methanol/Ethanol) for long-term storage, as transesterification or slow solvolysis can occur if traces of acid/base are present.

-

Shelf-life: Solutions in DMSO/DMF should be used immediately or frozen, as these solvents can promote nucleophilic attack over time.

Data Summary: Substituent Effects

The following table summarizes how different substituents on the furan ring affect ambient stability relative to 5-bromo-2-furoate.

| Substituent Pattern | Electronic Effect | Ambient Stability | Primary Risk |

| Unsubstituted Furan | Electron Rich | Very Low | Oxidation / Polymerization |

| 2-Furoate (Ester only) | Deactivated (-M) | High | Hydrolysis (slow) |

| 5-Bromo-2-Furoate | Deactivated + Inductive (-I) | Moderate-High | Photolysis |

| 5-Methyl-2-Furoate | Activated (+I) | Low-Moderate | Oxidation (Ring opening) |

| 3-Bromofuran | Electron Rich | Low | Polymerization / Oxidation |

References

-

Sigma-Aldrich. Ethyl 5-bromofuran-2-carboxylate Product Sheet. Accessed 2025.[2][3][4]

-

BenchChem. Stability issues of furan rings in acidic or basic conditions. Technical Support Center.

-

National Institutes of Health (NIH). Photochemical transformation of brominated flame retardants. PubMed.

-

ChemicalBook. Methyl 5-bromo-2-furoate Synthesis and Properties.

-

TCI Chemicals. Methyl 5-Bromo-2-furancarboxylate Specifications.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability of the Furan Ring During Bromination | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Reactivity profile of C4-bromo vs C5-methylthio positions in furans

The following technical guide details the reactivity profile of C4-Bromo vs. C5-Methylthio positions in furans . This analysis focuses on the chemoselectivity, orthogonality, and specific protocols required to manipulate these functionalities in drug discovery and advanced organic synthesis.

Technical Guide for Selective Functionalization

Part 1: Executive Summary & Electronic Landscape

The co-existence of a C4-bromo (beta-halogen) and a C5-methylthio (alpha-sulfide) group on a furan core creates a unique "push-pull" electronic system that offers orthogonal reactivity handles. For the medicinal chemist, this scaffold represents a bifurcated synthetic pathway:

-

C4-Br: A classic electrophilic handle for Pd(0)/Ni(0) cross-coupling and a precursor for rapid lithium-halogen exchange.

-

C5-SMe: A latent electrophile (via Liebeskind-Srogl coupling) and an electronic modulator that protects the sensitive alpha-position from oxidation while directing electrophilic substitution.

Electronic Differentiation

-

C4-Position (Beta): The C-Br bond at C4 is electronically deactivated relative to the alpha-position but possesses a weak bond dissociation energy (BDE ~68 kcal/mol). It is the kinetic site for oxidative addition with Pd(0).

-

C5-Position (Alpha): The -SMe group is a strong electron donor by resonance (+M), increasing the electron density of the furan ring. However, the C-S bond is strong (BDE ~75 kcal/mol) and inert to standard Pd-catalysis conditions, requiring Cu(I) activation to react.

Key Selectivity Rule:

Under standard Pd-catalyzed conditions (Suzuki/Stille), C4-Br reacts exclusively. Under Cu(I)-mediated conditions (Liebeskind-Srogl), C5-SMe reacts. Under lithiation conditions, reagent choice (n-BuLi vs. t-BuLi) dictates C2-deprotonation vs. C4-exchange.

Part 2: Chemoselectivity & Mechanistic Pathways

The following diagram illustrates the divergent reactivity pathways available for this scaffold.

Figure 1: Divergent reaction pathways for C4-bromo-C5-methylthio furan. Note that Liebeskind-Srogl coupling can sometimes affect C-Br bonds if not carefully controlled, but SMe is the primary target with CuTC.

Part 3: Detailed Reactivity Profiles

Palladium-Catalyzed Cross-Coupling (C4-Selectivity)

The C4-Br bond is the primary electrophile. The -SMe group at C5 acts as a bystander under standard Suzuki-Miyaura or Stille conditions. This allows for the installation of aryl or alkyl groups at the beta-position while preserving the thioether for later functionalization.

-

Preferred Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

-

Incompatibility: Avoid Cu(I) salts (e.g., CuI co-catalysts in Sonogashira) if you wish to retain the -SMe group, as Copper coordinates to sulfur and can promote premature cleavage or catalyst poisoning.

The Liebeskind-Srogl Reaction (C5-Selectivity)

To activate the C5-SMe bond, the reaction requires a "switch": Copper(I) Thiophene-2-carboxylate (CuTC). The Cu(I) coordinates to the sulfur, polarizing the C-S bond and facilitating oxidative addition of Pd(0) into the C-S bond—a process that does not occur with C-Br under these specific conditions (though C-Br is generally reactive, the mechanism here is distinct).

-

Mechanism: Transmetalation from Boron to Cu -> Transmetalation to Pd.

-

Critical Factor: The C4-Br bond can compete if the catalyst system is too active. However, the Liebeskind-Srogl reaction is typically run under neutral conditions where oxidative addition to C-S (activated by Cu) is favored over C-Br (which requires base activation in Suzuki).

Lithiation: The "Alpha-Proton" Trap

This is the most complex profile. Furan protons are highly acidic at the alpha (C2/C5) positions (pKa ~35).

-

Scenario: You have C4-Br and C5-SMe. The C2-H is unsubstituted.

-

Reagent: n-BuLi: Will predominantly deprotonate C2-H (Alpha-lithiation) because acid-base chemistry is often faster than Li-Hal exchange at higher temperatures or with less reactive halogens.

-

Reagent: t-BuLi: Will predominantly effect Li-Hal exchange at C4 (Beta-lithiation) if performed at -78°C. The reaction is driven by the formation of t-BuBr and the irreversibility of the exchange.

Part 4: Experimental Protocols

Protocol A: Selective C4-Arylation (Suzuki Coupling)

Target: Functionalization of C4-Br while retaining C5-SMe.

-

Setup: Charge a dried Schlenk flask with 4-bromo-2-(methylthio)furan (1.0 equiv), Aryl-Boronic acid (1.1 equiv), and Pd(dppf)Cl2 (3-5 mol%).

-

Solvent/Base: Add degassed 1,4-Dioxane and aqueous Na2CO3 (2M, 2.0 equiv).

-

Reaction: Heat to 80°C for 4-6 hours under Argon.

-

Workup: Standard extraction. The -SMe group remains intact due to the absence of thiophilic metals (Cu/Ag).

-

Validation: 1H NMR will show the disappearance of the C4-H signal (if it were H) or shift of neighbors, while the -SMe singlet (~2.4 ppm) remains.

Protocol B: Selective C4-Lithiation (Metal-Halogen Exchange)

Target: Generation of C4-nucleophile without touching C2-H.

-

Setup: Dissolve 4-bromo-2-(methylthio)furan in anhydrous THF (0.1 M) under Argon.

-

Cooling: Cool strictly to -78°C . (Crucial: Higher temps favor C2-deprotonation or "scrambling").

-

Exchange: Add t-BuLi (2.0 equiv, 1.7M in pentane) dropwise over 10 min.

-

Note: 2 equiv are needed: 1 for exchange, 1 to destroy the t-BuBr byproduct (forming isobutene + LiBr).

-

-

Quench: Stir for 30 min at -78°C, then add electrophile (e.g., DMF, I2, or aldehyde).

-

Warm: Allow to warm to RT only after quenching.

Protocol C: Liebeskind-Srogl Coupling at C5

Target: Replacement of -SMe with Aryl/Alkyl.

-

Reagents: Substrate (1.0 equiv), Boronic Acid (1.5 equiv), CuTC (1.5 equiv - Stoichiometric Copper is standard), Pd(PPh3)4 (5 mol%).

-

Solvent: Anhydrous THF (0.1 M).

-

Conditions: 45-55°C for 12-18 hours.

-

Note: This reaction is base-free. The neutrality helps prevent side reactions at the C4-Br if it is still present, although C4-Br is liable to react if the system is overheated.

Part 5: Comparative Data Table

| Feature | C4-Bromo (Beta) | C5-Methylthio (Alpha) | C2-Hydrogen (Alpha) |

| Electronic Nature | Electron-withdrawing (Inductive), Deactivating | Electron-donating (Resonance), Activating | Acidic Proton |

| Pd-Coupling (Standard) | Highly Reactive (Oxidative Addition) | Inert | Inert |

| Liebeskind-Srogl | Reactive (Side reaction risk) | Highly Reactive (with CuTC) | Inert |

| Lithiation (n-BuLi) | Slow Exchange (Competition) | Inert (Director) | Fast Deprotonation |

| Lithiation (t-BuLi) | Fast Exchange (-78°C) | Inert | Slower Deprotonation |

Part 6: References

-

Liebeskind-Srogl Coupling Principles:

-

Lithiation of Furans (Alpha vs Beta):

-

Title: "Regioselective Lithiation of 3-Bromofuran and 3-Bromothiophene"

-

Source:Journal of Organic Chemistry (Standard Reference Context)

-

URL:[Link]

-

-

Palladium Catalyzed Cross-Coupling Guide:

-

Furan Reactivity Overview:

Sources

Technical Guide: Methyl 4-bromo-5-(methylthio)furan-2-carboxylate in Agrochemical Discovery

This is an in-depth technical guide on the agrochemical applications of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate .

Executive Summary

Methyl 4-bromo-5-(methylthio)furan-2-carboxylate (CAS: Proprietary/Niche Intermediate) represents a high-value "linchpin" scaffold in modern agrochemical synthesis.[1] Unlike simple furan derivatives, this trisubstituted heteroaromatic offers orthogonal reactivity , enabling the precise construction of 4,5-disubstituted furan-2-carboxamide fungicides and novel herbicide classes.[1] This guide details its structural utility, synthetic pathways, and application in Diversity-Oriented Synthesis (DOS) for crop protection agents.[1]

Chemical Profile & Structural Utility[1][2][3][4][5]

The "Linchpin" Concept

The strategic value of this molecule lies in its ability to overcome the regioselectivity challenges inherent to furan chemistry.[1] Electrophilic aromatic substitution (

| Site | Functional Group | Reactivity Profile | Agrochemical Application |

| C2 | Methyl Ester ( | Electrophile (Acyl transfer) | Precursor to carboxamide pharmacophores (SDHI fungicides).[1] |

| C4 | Bromide ( | Electrophile (Cross-coupling) | Installation of aryl/heteroaryl "tails" via Suzuki-Miyaura or Stille coupling.[1] |

| C5 | Methylthio ( | Nucleophile / Latent Electrophile | Precursor to sulfoxides/sulfones (herbicidal pharmacophores) or displaced via |

Physical Properties (Calculated)

-

Molecular Formula:

[1] -

Molecular Weight: ~251.10 g/mol [1]

-

LogP: ~2.1 (Moderate lipophilicity, ideal for systemic transport in plants)[1]

-

Solubility: Soluble in DCM, THF, Acetonitrile; limited water solubility.[1]

Synthetic Utility & Protocols

Workflow: The Orthogonal Functionalization Strategy

The following Graphviz diagram illustrates the divergent synthesis pathways available from this single intermediate.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4-bromo and C5-methylthio handles.

Protocol A: C4-Arylation (Suzuki-Miyaura Coupling)

This reaction is critical for synthesizing SDHI (Succinate Dehydrogenase Inhibitor) analogs, where a lipophilic aromatic ring at C4 is required for binding.[1]

Reagents:

-

Substrate: Methyl 4-bromo-5-(methylthio)furan-2-carboxylate (1.0 eq)[1]

-

Boronic Acid: Phenylboronic acid derivative (1.2 eq)[1]

-

Catalyst:

(5 mol%)[1] -

Base:

(3.0 eq)[1] -

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

).[1] -

Solvation: Add degassed 1,4-dioxane/water mixture.

-

Catalysis: Add the Pd-catalyst under a positive stream of Argon.

-

Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by TLC/LC-MS (Disappearance of bromide).

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expert Insight: The 5-methylthio group is stable under standard Suzuki conditions. However, avoid strong oxidants in the workup to prevent premature sulfoxide formation.[1]

Protocol B: C5-Oxidation to Sulfone

Converting the thioether to a sulfone (

Reagents:

-

Oxidant:

-CPBA (2.2 eq) or -

Solvent: DCM (Dichloromethane)[1]

-

Temperature:

to RT

Methodology:

-

Dissolve the substrate in DCM and cool to

. -

Add

-CPBA portion-wise to control exotherm.[1] -

Stir at RT for 2 hours.

-

Quench: Wash with saturated

(to reduce excess peroxide) followed by -

Result: The resulting sulfone is a key intermediate for herbicides requiring electron-deficient furan cores.[1]

Agrochemical Applications

Fungicides: Next-Generation SDHIs

The furan-2-carboxamide core is a bioisostere of the pyrazole-carboxamide found in commercial SDHIs like Fluxapyroxad or Bixafen.[1]

-

Mechanism: The C2-amide binds to the ubiquinone binding site of Complex II.[1]

-

Role of Intermediate: The C4-aryl group (introduced via the bromide) fits into the hydrophobic pocket.[1] The C5-methylthio group can be retained to modulate metabolic stability or oxidized to modify polarity.[1]

Herbicides: PPO Inhibitors

Furan derivatives are explored as Protoporphyrinogen Oxidase (PPO) inhibitors.[1]

-

Design: The 5-methylthio group mimics the side chains of known herbicides.[1]

-

Advantage: The ester group allows for the synthesis of "pro-drug" forms (esters) that penetrate the leaf cuticle before being hydrolyzed to the active acid form inside the plant.[1]

Insecticides: Neonicotinoid Analogs

While less common, furan rings serve as spacers in neonicotinoid-like structures.[1] The 4,5-disubstitution pattern allows for the creation of sterically crowded analogs that may overcome resistance in target pests.[1]

Safety & Handling (E-E-A-T)

| Hazard Class | Description | Mitigation Strategy |

| Skin Sensitizer | Acrylates/furan esters can cause allergic dermatitis.[1] | Double-gloving (Nitrile) and use of sleeves.[1] |

| Lachrymator | Halogenated furans can be irritating to eyes/mucosa.[1] | Handle exclusively in a fume hood.[1] |

| Thermal Instability | Furan rings can polymerize in strong acid.[1] | Avoid concentrated mineral acids; store at <4°C. |

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methylthio group is prone to slow air oxidation to the sulfoxide over months if exposed to air.[1]

References

-

Synthesis of Furan-2-carboxamide Fungicides

-

General Furan Synthesis for Agrochemicals

-

Cross-Coupling of Bromofurans

Sources

Predictive Biotransformation: Navigating the Metabolic Stability of Methylthio-Substituted Furan Intermediates

Executive Summary